3-Hydroxypyridinium

Beschreibung

Eigenschaften

IUPAC Name |

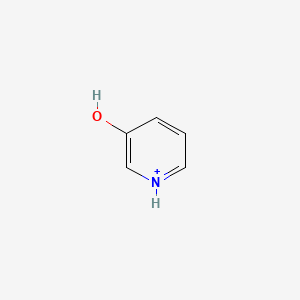

pyridin-1-ium-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c7-5-2-1-3-6-4-5/h1-4,7H/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFNBEZIAWKNCO-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[NH+]=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6NO+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

3-Hydroxypyridinium derivatives exhibit a wide range of pharmacological effects, making them valuable in medical research and therapeutic development.

Neuroprotective Effects

Recent studies have identified several derivatives of 3-hydroxypyridine that demonstrate neuroprotective properties. For instance:

- Neuroprotective Derivatives : Three out of four derivatives tested showed significant neuroprotective effects in experimental intracerebral hemorrhage models, enhancing survival rates and reducing pathological symptoms compared to control groups .

- Mechanism of Action : These compounds primarily act by blocking lipid peroxidation processes and activating antioxidant defense mechanisms, which are crucial in protecting neuronal integrity during oxidative stress .

| Compound Name | Neuroprotective Effect | Reference |

|---|---|---|

| LKhT 4-97 | Significant | |

| LKhT 11-02 | Significant | |

| LKhT 01-09 | Inferior to reference |

Antimicrobial Activity

This compound derivatives have shown promising antimicrobial activity against various pathogens:

- Antimicrobial Screening : Compounds synthesized from 3-hydroxypyridine exhibited high antimicrobial efficacy against Bacillus cereus and Candida albicans, indicating their potential as selective antimicrobials .

- Synthesis of Antimicrobials : The synthesis involved reactions with O-terpenyl aryldithiophosphonic acids, leading to the formation of pyridinium salts with potent antimicrobial properties .

Photosensitization Studies

3-Hydroxypyridine derivatives are identified as novel photosensitizers that can induce cellular damage upon exposure to UV light:

- Mechanism : These compounds enhance intracellular peroxide formation, leading to oxidative stress and subsequent cell damage in human skin cells .

- Experimental Findings : Studies demonstrated that these derivatives caused G2/M cell cycle arrest and apoptosis in keratinocytes and fibroblasts, highlighting their potential role in skin damage research .

Microbial Degradation Studies

Understanding the microbial degradation pathways of 3-hydroxypyridine is crucial for environmental applications:

- Microbial Catabolism : The 3hpd gene cluster responsible for the catabolism of 3-hydroxypyridine was found widespread among various bacterial species, providing insights into the microbial degradation mechanisms of pyridine derivatives .

- Environmental Implications : This knowledge can aid in bioremediation efforts where microbial strains are employed to degrade harmful pyridine compounds in contaminated environments .

Structural Studies

Research on the structural properties of this compound compounds has implications for materials science:

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Structural Analogs: Aminopyridines

3-HP shares structural similarities with aminopyridines, but key differences arise from substituent positions and functional groups:

| Compound | Substituent Position | Functional Group | Key Applications |

|---|---|---|---|

| 3-Hydroxypyridinium | Meta (C3) | -OH | Collagen crosslinks, perovskite materials |

| 2-Aminopyridine | Ortho (C2) | -NH₂ | Pharmaceutical intermediates |

| 3-Aminopyridine | Meta (C3) | -NH₂ | Ligand synthesis, catalysis |

| 4-Aminopyridine | Para (C4) | -NH₂ | Potassium channel blockers |

- Key Differences: The hydroxyl group in 3-HP enhances hydrogen-bonding capacity compared to amino groups in aminopyridines. This property is critical in collagen crosslinking and perovskite stability . In contrast, aminopyridines are more nucleophilic, favoring roles in catalysis and drug design .

Functional Analogs in Collagen Crosslinking

3-HP-containing pyridinoline is compared to other collagen crosslinks:

| Crosslink Type | Structure | Reducibility | Biological Role |

|---|---|---|---|

| Pyridinoline | 3-HP trimer | Non-reducible | Stabilizes mature collagen |

| Deoxypyridinoline | 3-HP dimer (lacks hydroxyl) | Non-reducible | Bone/tendon crosslinking |

| Pentosidine | Lysine-arginine-pentose adduct | Non-reducible | AGE marker in diabetic complications |

- Key Insight: Pyridinoline’s 3-HP moiety enables stronger intermolecular interactions than deoxypyridinoline, enhancing collagen fibril tensile strength .

Reactivity in Catalytic Hydrogenation

This compound salts exhibit distinct reactivity in asymmetric hydrogenation compared to similar heteroaromatic substrates:

- Mechanistic Insight: The hydroxyl group in 3-HP salts facilitates substrate coordination to iridium catalysts, enabling higher enantioselectivity compared to non-hydroxylated pyridinium derivatives .

Electronic and Optical Properties in Materials Science

3-HP-based lead trihalides ([PbX₃]⁻) differ from piperidinium and pyridinium analogs:

| Property | Piperidinium Lead Trihalides | Pyridinium Lead Trihalides | 3-HP Lead Trihalides |

|---|---|---|---|

| Bandgap (eV) | 3.2–3.5 | 2.8–3.0 | 2.5–2.7 |

| Luminescence | Weak blue emission | Moderate green emission | Strong orange emission |

| Cation Contribution | Aliphatic chain effects | π*-orbital hybridization | OH-induced band narrowing |

- Key Finding: The hydroxyl group in 3-HP lowers transition energy between cation π* orbitals and inorganic Pb-X bands, resulting in redshifted absorption and enhanced luminescence .

Biomedical Implications: AGEs and Receptor Interactions

3-HP derivatives in AGEs exhibit distinct receptor-binding properties:

| AGE Compound | 3-HP Presence | Receptor (RAGE) Affinity | Pathological Role |

|---|---|---|---|

| Pyridinoline | Yes | Moderate | Diabetic complications |

| GLAP (glyceraldehyde) | Yes | High | Inflammation, oxidative stress |

| Carboxymethyllysine | No | Low | General AGE toxicity |

- Mechanism: The 3-HP moiety in pyridinoline and GLAP directly interacts with RAGE’s hydrophobic binding pocket, triggering pro-inflammatory pathways absent in non-HP AGEs .

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The hydrolysis of 3-chloropyridine under basic conditions involves nucleophilic substitution, where hydroxide ions displace the chlorine atom. The CN105175320A patent details a two-step process:

-

Alkaline Hydrolysis : 3-Chloropyridine is dissolved in a glycol solvent (e.g., propylene glycol) and reacted with sodium hydroxide (NaOH) at 130–140°C for 2 hours.

-

Neutralization and Purification : The mixture is neutralized with hydrochloric acid (HCl), followed by solvent removal, methanol reflux, and vacuum distillation.

Key parameters include:

-

Molar Ratio : A 1:2–2.5 ratio of 3-chloropyridine to NaOH ensures complete conversion.

-

Solvent Selection : Propylene glycol enhances reaction efficiency due to its high boiling point and miscibility with reactants. Increasing the solvent-to-substrate mass ratio from 1:1 to 5:1 improves yields from 85% to 90%.

Industrial Scalability

This method avoids extreme temperatures (>175°C) associated with older techniques, mitigating risks of thermal runaway. The use of inexpensive reagents (NaOH, propylene glycol) and simple distillation steps makes it cost-effective for large-scale production.

High-Pressure Hydrolysis of 3-Pyridinesulfonic Acid Salts

Reaction Design and Conditions

The US3218330A patent describes hydrolyzing alkali metal salts of 3-pyridinesulfonic acid in aqueous media under pressurized conditions (200–300°C). The sulfonic acid group is cleaved, yielding 3-hydroxypyridine:

-

Salt Formation : 3-Pyridinesulfonic acid is converted to its sodium or potassium salt.

-

Pressurized Hydrolysis : The salt is heated in an autoclave, with water acting as both solvent and reactant.

Optimal Conditions :

Advantages Over Traditional Methods

Earlier methods, such as fusion with potassium hydroxide, suffered from frothing and uneven heating. The pressurized system eliminates ammonia release (a byproduct of ammonium salt fusion), enhancing safety and reproducibility.

Comparative Analysis of Preparation Methods

Q & A

Q. How can researchers ensure reproducibility in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.